The compound 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 2446474-09-3, is a synthetic organic molecule with potential applications in pharmaceutical research. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its structural complexity and potential therapeutic applications.
4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is classified as a bioactive compound due to its potential interactions with biological systems, particularly in the context of drug development and biochemical research.
The synthesis of this compound typically involves several key steps:
The synthetic route often utilizes standard organic chemistry techniques such as refluxing solvents, monitoring reactions via thin-layer chromatography (TLC), and employing NMR spectroscopy for structural confirmation .
The molecular structure of 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione features:
The compound can participate in various chemical reactions typical for amines and diones, including:
Reactions involving this compound are often studied under controlled laboratory conditions to assess yield and purity post-reaction .
The mechanism by which this compound exerts its biological effects likely involves:
Studies on similar compounds suggest that isoindoline derivatives can modulate neurotransmitter levels, impacting cognitive functions .
Relevant data from suppliers indicate that purity levels can affect physical properties significantly .
4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several potential applications:
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules engineered to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike conventional inhibitors that rely on occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism. They consist of three core elements:
The compound 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exemplifies this architecture. Its efficacy hinges on the formation of a productive ternary complex (POI:PROTAC:E3 ligase), which triggers polyubiquitination of the POI. Subsequent proteasomal degradation occurs catalytically, allowing a single PROTAC molecule to mediate multiple degradation cycles [3] [6]. This ternary complex's stability is influenced by protein-protein interactions (PPIs) and linker-dependent geometry, which can enhance selectivity beyond the warhead's inherent affinity [9].
Table 1: Key Characteristics of PROTAC Design vs. Traditional Inhibitors
Feature | Traditional Inhibitors | PROTACs | |
---|---|---|---|
Pharmacology | Occupancy-driven | Event-driven | |
Binding Site | Functional/Allosteric | Non-functional sites acceptable | |
Catalytic Action | No | Yes | |
Target Scope | ~20% of proteome | Expanded (e.g., PPI targets) | |
Resistance | Common (e.g., mutations) | Circumvented in some cases | [9] |
The compound incorporates a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety—a derivative of thalidomide—that serves as a high-affinity anchor for Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This interaction exploits CRBN's natural role in substrate recognition but redirects its activity toward neosubstrates [3] [9].
Key structural features enabling CRBN recruitment include:
This CRBN recruitment is validated by studies showing that PROTACs lose degradation activity in CRBN-knockout cells or with imide-modifying analogs [9].
Table 2: Structural Motifs for CRBN Recruitment
Motif | Role in CRBN Binding | Present in Compound? | |
---|---|---|---|
Glutarimide Ring | H-bonding with tri-Trp pocket | Yes | |
Phthalimide Core | Hydrophobic interactions | Yes | |
4-Position Linker | Avoids steric hindrance | Yes (via aminoethyl linker) | [3] [9] |
The linker domain -OCH₂CH₂OCH₂CH₂OCH₂CH₂- represents a PEG₂ spacer (8-atom chain), critically modulating the PROTAC's physicochemical and functional properties. PEG spacers are favored in PROTAC design due to their:
JenKem Technology highlights PEG spacers in 55% of published PROTACs due to these advantages [8]. For this compound, the PEG₂ spacer balances flexibility and proteolytic stability while minimizing entropic penalties during ternary complex formation [5].
The primary amine group (-NH₂) at the PEG spacer terminus serves as a versatile handle for conjugating POI-binding warheads via amidation, urea formation, or nucleophilic substitution. This functionality enables:
Suppliers like AChemBlock and ChemShuttle offer this compound with 95% purity, emphasizing the amine's role in modular PROTAC synthesis [4] [5]. The terminal amine's pKa (~9–10) ensures protonation in physiological environments, reducing nonspecific reactions while retaining nucleophilicity for targeted conjugation [10].
Table 3: Common Warhead Conjugation Strategies via Terminal Amine
Conjugation Chemistry | Reaction Partner | Product Linkage | Application Example | |
---|---|---|---|---|
Amidation | Carboxylic acid | Amide | Kinase inhibitor conjugates | |
Carbamate Formation | Chloroformate | Carbamate | Solubility-enhanced linkers | |
Reductive Amination | Aldehyde | Secondary amine | Aldehyde-bearing warheads | [4] [7] [10] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4